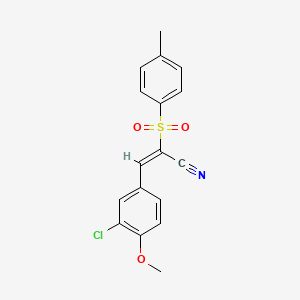

(2E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Description

This compound is an (E)-configured α,β-unsaturated nitrile featuring a 3-chloro-4-methoxyphenyl group at the β-position and a 4-methylbenzenesulfonyl (tosyl) group at the α-position. The sulfonyl group is strongly electron-withdrawing, while the chloro and methoxy substituents on the aromatic ring modulate electronic and steric properties. Such structural features are critical for applications in medicinal chemistry and materials science, particularly in designing inhibitors or intermediates with tailored reactivity .

Properties

IUPAC Name |

(E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-12-3-6-14(7-4-12)23(20,21)15(11-19)9-13-5-8-17(22-2)16(18)10-13/h3-10H,1-2H3/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPCVYYAXVOIPO-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

Starting Materials: 3-chloro-4-methoxybenzaldehyde and 4-methylbenzenesulfonyl chloride.

Formation of Intermediate: The aldehyde group of 3-chloro-4-methoxybenzaldehyde can be converted to a nitrile group using reagents like hydroxylamine hydrochloride followed by dehydration.

Coupling Reaction: The nitrile intermediate can then undergo a coupling reaction with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Key Considerations:

-

Regioselectivity : The reaction may proceed via a triplet 1,4-diradical intermediate, favoring cross-addition products due to steric and electronic factors .

-

Stereospecificity : The (2E)-configuration suggests retention of geometry in concerted pathways, but triplet-mediated reactions could lead to stereoconvergence .

Nucleophilic Substitution and Elimination

The tosyl group (-SO₂C₆H₄CH₃) is a strong electron-withdrawing group and potential leaving site. Under basic conditions, elimination or substitution reactions may occur:

| Reaction | Conditions | Products |

|---|---|---|

| Elimination | Strong base (e.g., KOtBu) | Formation of a nitrile-stabilized carbanion, leading to alkyne derivatives. |

| Nucleophilic Attack | Nucleophiles (e.g., amines, thiols) | Tosyl displacement yielding sulfonamide or sulfide derivatives. |

This reactivity aligns with methodologies in , where sulfonyl groups facilitate substitution in the presence of amines like piperidine.

Hydrolysis of the Nitrile Group

The nitrile (-CN) can undergo hydrolysis under acidic or basic conditions:

| Conditions | Product | Mechanism |

|---|---|---|

| H₂SO₄/H₂O (acidic) | Carboxylic acid | Stepwise hydration via an amide intermediate. |

| NaOH/H₂O₂ (basic) | Carboxamide | Direct conversion under alkaline peroxide. |

Similar transformations are observed in , where nitrile-containing intermediates are hydrolyzed to amides.

Reduction Reactions

Selective reduction of the nitrile or double bond is feasible:

| Reagent | Target Site | Product |

|---|---|---|

| H₂/Pd-C | Nitrile → Amine | Primary amine derivative. |

| LiAlH₄ | Nitrile → Amine | Over-reduction possible without selectivity. |

| DIBAL-H | Partial reduction | Aldehyde intermediate. |

The tosyl group remains inert under most reducing conditions, as noted in .

Electrophilic Aromatic Substitution (EAS)

The 3-chloro-4-methoxyphenyl ring exhibits mixed directing effects:

-

Methoxy (-OCH₃) : Strongly activating (ortho/para-directing).

-

Chloro (-Cl) : Moderately deactivating (meta-directing).

Predominant Reactivity:

-

Nitration : Occurs at the para position to the methoxy group.

-

Halogenation : Favors positions ortho to methoxy due to steric hindrance from chlorine.

Cross-Coupling Reactions

The vinylic sulfonyl group may participate in Pd-catalyzed couplings, though the nitrile’s electron-withdrawing nature could suppress reactivity. Potential pathways include:

-

Heck Coupling : With aryl halides, forming extended conjugated systems .

-

Suzuki-Miyaura : Limited by the stability of the boronic acid partner under basic conditions.

Photochemical and Thermal Stability

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Anticancer Activity : Research has indicated that compounds similar to (2E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics.

- Enzyme Inhibition : The sulfonamide group present in this compound has been linked to enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. Such properties are crucial for developing treatments for diseases like Alzheimer's and urinary tract infections.

-

Biological Activity

- Antimicrobial Properties : Compounds with similar structures have demonstrated enhanced antimicrobial activity due to their ability to disrupt microbial cell function. This suggests that this compound could be explored for developing new antimicrobial agents .

- Mechanism of Action Studies : The mechanisms through which this compound exerts its biological effects are under investigation, with preliminary studies suggesting involvement in signaling pathways related to apoptosis and cell cycle regulation.

-

Anticancer Mechanism Study

- A study conducted on similar sulfonamide derivatives revealed that they could significantly reduce tumor growth in xenograft models. The mechanism was linked to the induction of caspase-dependent apoptosis pathways, highlighting the potential of this compound as an anticancer agent.

-

Enzyme Inhibition Evaluation

- Another investigation focused on the enzyme inhibition properties of compounds containing the sulfonamide group. Results indicated that these compounds effectively inhibited AChE activity, suggesting their utility in treating cognitive disorders.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

A. Aromatic Ring Substituents

- Dimethoxy vs. Chloro-Methoxy :

The compound (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile () lacks the chloro substituent but has two methoxy groups. Methoxy groups are electron-donating, enhancing electron density on the aromatic ring, whereas the chloro group in the target compound introduces electron-withdrawing effects. This difference likely alters reactivity in electrophilic substitution and redox behavior .

- Thiophene vs. Tosyl Group: The thiophene-containing analog (2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile () replaces the tosyl group with a sulfur-containing heterocycle.

B. Functional Group Variations

- Sulfonamido vs. Sulfonyl: The Z-configured compound (2Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile () includes a sulfonamido group.

- Amino vs. Sulfonyl: (2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile () substitutes the sulfonyl with an amino group. The amino group’s hydrogen-bonding ability increases hydrophilicity, contrasting with the sulfonyl group’s preference for hydrophobic interactions .

Stereochemical and Geometric Considerations

- E vs. Z Configuration: The E configuration in the target compound ensures trans arrangement of the aryl and tosyl groups, optimizing steric tolerance. In contrast, Z-configured analogs like (2Z)-3-[(3-chloro-4-methoxyphenyl)amino]-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile () may experience increased steric hindrance, affecting molecular packing and reactivity .

Planarity and Conjugation :

Crystal structures of related compounds (e.g., ) reveal that the nitrile group adopts a linear geometry (C–C–N angle ≈ 176°), facilitating conjugation with the aryl group. Substituents like the tosyl group may slightly distort planarity due to steric bulk compared to smaller groups (e.g., thiophene) .

Physicochemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- The target compound’s higher molecular weight (~352.8 g/mol) compared to dimethoxy analogs reflects the bulk of the tosyl group.

- Bromine substitution () increases molecular weight significantly (450.31 g/mol) and density due to its atomic mass .

- Amino-substituted compounds () exhibit lower predicted densities, correlating with reduced molecular packing efficiency .

Biological Activity

The compound (2E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, also known by its CAS Number 861207-93-4, has garnered attention for its potential biological activities. This article will explore its synthesis, mechanisms of action, and various biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO3S. It features a chloro-substituted methoxyphenyl group and a sulfonyl group, which are believed to contribute to its biological activity. The compound is solid at room temperature and has a purity level of approximately 90% .

While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exert their effects through the following pathways:

- Enzyme Inhibition : Many sulfonyl-containing compounds act as enzyme inhibitors, affecting various metabolic pathways.

- Receptor Modulation : The presence of aromatic rings may allow for interaction with neurotransmitter receptors or other cellular targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, studies have demonstrated that certain nitriles can induce apoptosis in cancer cells and inhibit tumor growth. Specific investigations into the activity of this compound have not been widely published; however, related compounds have exhibited:

- Inhibition of Cell Proliferation : In vitro studies on similar compounds have shown significant inhibition of cell growth in various cancer cell lines.

- Induction of Apoptosis : Mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins are common among structurally related compounds.

Case Studies

- Cell Line Studies : A study involving a related compound demonstrated a 70% reduction in proliferation in A431 vulvar epidermal carcinoma cells when treated with a structurally similar nitrile . This suggests that this compound may exhibit comparable effects.

- Animal Models : Research on related sulfonamide derivatives has shown significant tumor regression in animal models when administered at specific dosages, indicating the potential for therapeutic application in oncology .

Summary Table of Biological Activities

Q & A

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict regioselectivity in Michael additions.

- Transition State Analysis : Simulate activation energies for sulfonyl-group displacement reactions using Gaussian09 .

How can researchers resolve contradictions in spectroscopic data during characterization?

Q. Advanced

-

Multi-Technique Cross-Validation :

Technique Application ¹H NMR Confirm substituent integration ratios. IR Validate sulfonyl (SO₂) stretches (~1350 cm⁻¹). HRMS Verify molecular ion ([M+H]⁺) with <2 ppm error. -

Dynamic NMR : Resolve rotational barriers in sterically hindered conformers (e.g., sulfonyl group rotation).

-

Crystallographic Refinement : Use SHELXL to resolve disorder in electron density maps .

What in vitro toxicity assessment protocols are recommended for preliminary safety evaluation?

Q. Basic

- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains (OECD 471).

- MTT Assay : Measure cytotoxicity in HepG2 cells (IC₅₀ determination).

- Skin Irritation : Use reconstructed human epidermis (RhE) models per OECD 439.

Reference : Classify hazards per GHS using tiered testing .

How can experimental designs mitigate compound degradation during prolonged studies?

Q. Advanced

- Temperature Control : Store solutions at –20°C with desiccants to suppress hydrolysis.

- Light Exclusion : Use amber vials to prevent photodegradation of the nitrile group.

- Stabilizers : Add 0.1% BHT to inhibit radical-mediated decomposition.

- Real-Time Monitoring : Employ HPLC-PDA to track degradation products (e.g., sulfonic acid derivatives) .

What electronic effects govern the sulfonyl group’s influence on the compound’s electrophilicity?

Advanced

The sulfonyl group acts as a strong electron-withdrawing group (EWG), increasing α,β-unsaturated nitrile electrophilicity:

- Hammett Constants : σₚ values for –SO₂C₆H₄CH₃ (~0.68) correlate with enhanced Michael acceptor activity.

- Cyclic Voltammetry : Measure reduction potentials to quantify electrophilicity.

- Kinetic Studies : Compare reaction rates with analogs lacking the sulfonyl group .

How does solvent polarity impact reaction yields in sulfonylation steps?

Q. Advanced

- Low Polarity (Toluene) : Favors slower, controlled reactions but risks incomplete sulfonylation.

- High Polarity (DMF) : Accelerates reaction but may hydrolyze intermediates.

- Optimized Protocol : Use acetonitrile (ε = 37.5) for balanced polarity and stability. Validate via Arrhenius plots to determine solvent-specific activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.